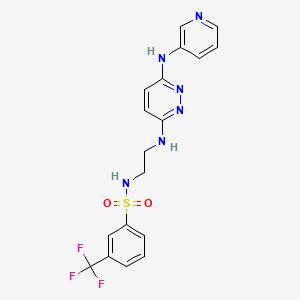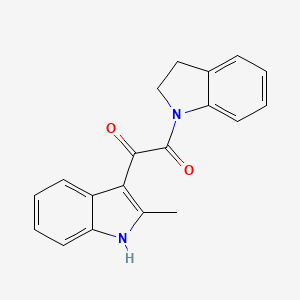
1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CUDC-907 and is a small molecule inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K). In
Scientific Research Applications
Anticancer Activity
1-(Indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione derivatives demonstrate significant potential in cancer research. For example, derivatives synthesized through acylation of 1-diarylmethylpiperazine showed moderate-to-potent antiproliferative activities against various cancer cell lines (Jiang, Xu, & Wu, 2016).
Marine Sponge Derivatives
Compounds similar to 1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione have been isolated from marine sponges, displaying unique biological properties. One example is 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, identified in Smenospongia sp., along with other bioactive indole derivatives (McKay, Carroll, Quinn, & Hooper, 2002).
Neuroprotective Agents
Derivatives of 1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione have been explored as potential neuroprotective agents. For instance, specific compounds synthesized showed binding affinity to GluN2B-containing N-methyl-D-aspartate receptors, suggesting potential in treating neurodegenerative diseases (Gitto et al., 2014).
HIV-1 Attachment Inhibitors
Research has demonstrated that certain derivatives of this compound act as inhibitors of HIV-1 attachment. Systematic modification of these derivatives led to compounds with improved antiviral activity and better pharmaceutical properties (Wang et al., 2009).
Antibacterial and Antifungal Properties
Some derivatives of 1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione exhibit antibacterial and antifungal properties. This is evident in compounds synthesized through iodine-catalyzed conjugate addition, which showed modest antimicrobial activities (Reddy et al., 2011).
Anti-inflammatory Agents
1-(Indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione derivatives have been investigated for their anti-inflammatory properties. One study involved synthesizing chalcone derivatives and evaluating their effectiveness in reducing inflammation (Rehman, Saini, & Kumar, 2022).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-12-17(14-7-3-4-8-15(14)20-12)18(22)19(23)21-11-10-13-6-2-5-9-16(13)21/h2-9,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTSUBRDFUEBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

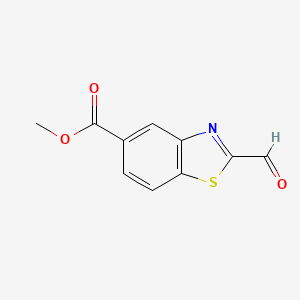

![1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2417852.png)
![2-(3,4-dimethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2417853.png)
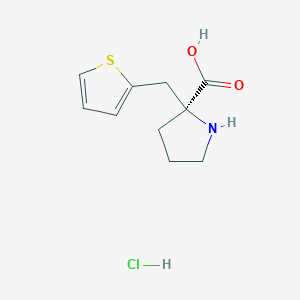
![N-(diphenylmethylene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2417855.png)

![N-[(2-Ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2417861.png)
![2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417864.png)
![2-Methyl-1-[1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2417865.png)
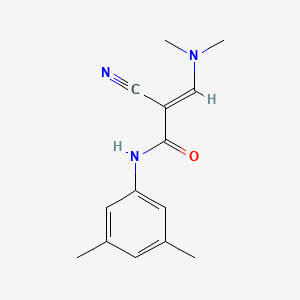
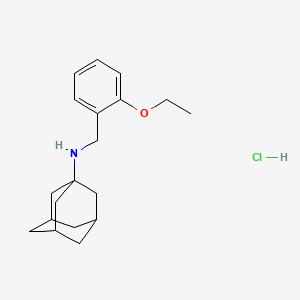
![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2417869.png)
